1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a sulfamoyl group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, which is a common scaffold in many biologically active molecules, adds to its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfamoyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency. The scalability of the process is crucial for industrial applications, and methods like crystallization and chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted pyrrolidines .
Wissenschaftliche Forschungsanwendungen
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group.
N-Methylpyrrolidine: A simpler pyrrolidine derivative with a methyl group.
Sulfamoyl derivatives: Compounds with similar sulfamoyl groups but different core structures
Uniqueness: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H18N2O4S |
---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
1-[methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O4S/c1-7(2)10(3)16(14,15)11-5-4-8(6-11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
UBWBRMFBRUFLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)S(=O)(=O)N1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.